molecular formula C13H15N3O3 B11976939 N-(cyclohexylideneamino)-4-nitrobenzamide CAS No. 329-84-0

N-(cyclohexylideneamino)-4-nitrobenzamide

Katalognummer: B11976939
CAS-Nummer: 329-84-0
Molekulargewicht: 261.28 g/mol
InChI-Schlüssel: KJWVNIDYPSXHBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(cyclohexylideneamino)-4-nitrobenzamide is an organic compound that features a cyclohexylideneamino group attached to a 4-nitrobenzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylideneamino)-4-nitrobenzamide typically involves the condensation of cyclohexylamine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(cyclohexylideneamino)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: 4-amino-N-(cyclohexylideneamino)benzamide.

    Reduction: N-(cyclohexylamino)-4-nitrobenzamide.

    Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Wissenschaftliche Forschungsanwendungen

N-(cyclohexylideneamino)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(cyclohexylideneamino)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(cyclohexylideneamino)-4-aminobenzamide
  • N-(cyclohexylideneamino)-4-chlorobenzamide
  • N-(cyclohexylideneamino)-4-methylbenzamide

Uniqueness

N-(cyclohexylideneamino)-4-nitrobenzamide is unique due to the presence of both a cyclohexylideneamino group and a nitro group on the benzamide moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it a valuable tool for various research applications.

Eigenschaften

CAS-Nummer

329-84-0

Molekularformel

C13H15N3O3

Molekulargewicht

261.28 g/mol

IUPAC-Name

N-(cyclohexylideneamino)-4-nitrobenzamide

InChI

InChI=1S/C13H15N3O3/c17-13(15-14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)16(18)19/h6-9H,1-5H2,(H,15,17)

InChI-Schlüssel

KJWVNIDYPSXHBP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.